molecular formula C13H20N2O5 B8517371 8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione

8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione

Cat. No.: B8517371
M. Wt: 284.31 g/mol
InChI Key: ONYCEJPTZGAXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione is a useful research compound. Its molecular formula is C13H20N2O5 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

tert-butyl 2-hydroxy-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)14-6-4-13(5-7-14)8-9(16)15(19)10(13)17/h19H,4-8H2,1-3H3

InChI Key

ONYCEJPTZGAXBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture solvent consisting of water (50 ml) and dioxane (50 ml) was dissolved 2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione.hydrochloride (8.35 g). To the solution were added triethylamine (14 ml) and 2-(tert. butyloxycarbonylthio)-4,6-dimethylpyrimidine (9.6 g). The mixture was stirred for 2 hours at room temperature. The solvent was evaporated off under reduced pressure, and the residual oil was evaporated in 100 ml of ethyl acetate. To the solution was added 100 ml of a saturated aqueous solution of sodium hydrogencarbonate. The aqueous layer was made acid with a solid citric acid, followed by extraction with 100 ml of ethyl acetate. The organic layer was washed with 50 ml of 1N hydrochloric acid and water, which was then dried over anhydrous magnesium sulfate, followed by evaporating off the solvent to leave an oil. This oil was solidified with diethyl ether-n-hexane, which was collected by filtration to obtain 9.6 g of a colorless solid, m.p. 151° to 154° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.35 g
Type
reactant
Reaction Step Three
Name
diethyl ether n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9.6 g
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
solvent
Reaction Step Five

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